Ketotrexate (sodium), commonly known as methotrexate sodium, is a potent antimetabolite and immunosuppressant used primarily in the treatment of certain types of cancer, autoimmune diseases, and ectopic pregnancies. It is a folate antagonist that inhibits dihydrofolate reductase, an enzyme critical for DNA synthesis, thus affecting rapidly dividing cells.
Methotrexate sodium is derived from the natural compound folic acid and was first synthesized in the 1940s. It gained approval from the U.S. Food and Drug Administration in 1953 for use in treating neoplastic diseases and has since been employed in various therapeutic contexts.
Methotrexate sodium is classified as:
The synthesis of methotrexate sodium involves several key steps:
The molecular formula of methotrexate sodium is with a molecular weight of approximately 498.41 g/mol. Its structure includes:
Methotrexate sodium undergoes various chemical reactions that are pivotal for its pharmacological activity:
These reactions lead to decreased synthesis of nucleic acids, thereby impairing cellular replication in both malignant cells and rapidly dividing normal tissues such as bone marrow.
Methotrexate sodium acts primarily by inhibiting dihydrofolate reductase, leading to:
This mechanism results in apoptosis or cell death in malignant tissues while also affecting normal rapidly dividing cells such as those in the gastrointestinal tract and bone marrow .
The compound exhibits a strong polar character with a polar surface area of approximately 216.2 Ų, which influences its interaction with biological membranes .
Methotrexate sodium has several significant applications:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4